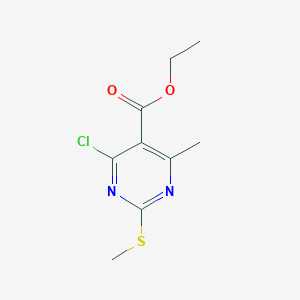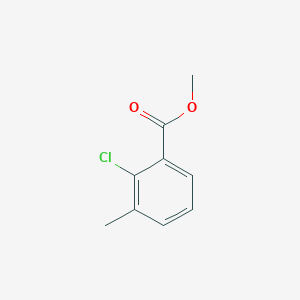
Ethyl-4-Chlor-6-methyl-2-(methylthio)pyrimidin-5-carboxylat
Übersicht
Beschreibung
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: is a chemical compound with the molecular formula C9H11ClN2O2S and a molecular weight of 246.72 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and activation. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethyl chloroformate with 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylic acid under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The process involves the use of advanced reactors and purification techniques to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically result in the formation of alcohols and amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Wirkmechanismus
The mechanism by which Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound is structurally similar but lacks the methyl group at the 6th position.
Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate: This compound has a methyl group at the 6th position, which influences its reactivity and biological activity.
Uniqueness: Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWCVGIENDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623589 | |
| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583878-42-6 | |
| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)



![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)
